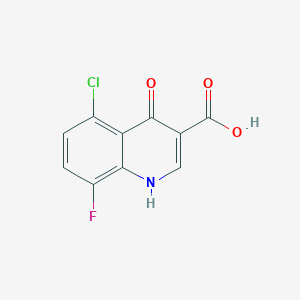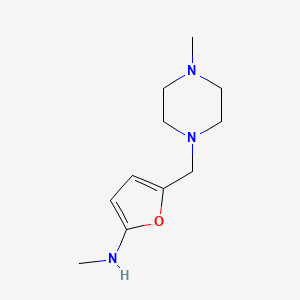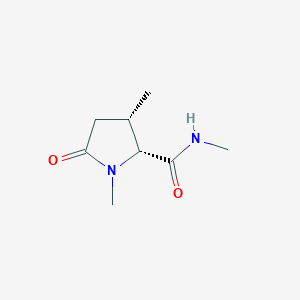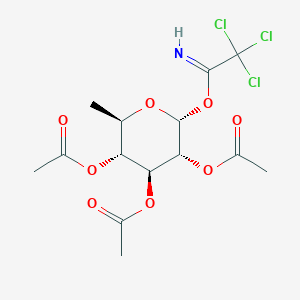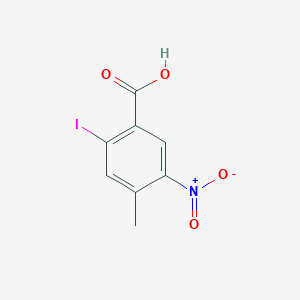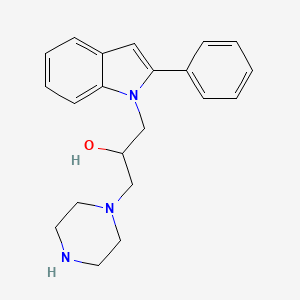
2-Methyl-indan-2-carboxylic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-indan-2-carboxylic acid hydrazide is a chemical compound that belongs to the class of hydrazides Hydrazides are organic compounds derived from hydrazine, where one or more hydrogen atoms are replaced by acyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-indan-2-carboxylic acid hydrazide typically involves the reaction of 2-Methyl-indan-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2-Methyl-indan-2-carboxylic acid in ethanol or methanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol or methanol and dry it under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-indan-2-carboxylic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield 2-Methyl-indan-2-carboxylic acid.
- Reduction may produce 2-Methyl-indan-2-carboxamide.
- Substitution reactions can lead to a variety of substituted hydrazides.
Scientific Research Applications
2-Methyl-indan-2-carboxylic acid hydrazide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its hydrazide functional group.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-indan-2-carboxylic acid hydrazide involves its interaction with molecular targets through its hydrazide functional group. This group can form covalent bonds with active sites of enzymes or proteins, leading to inhibition or modification of their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or chemical reactions in synthetic processes.
Comparison with Similar Compounds
Similar Compounds
Indan-2-carboxylic acid hydrazide: Lacks the methyl group, which may affect its reactivity and applications.
2-Methyl-indan-2-carboxylic acid: The carboxylic acid form without the hydrazide group.
2-Methyl-indan-2-carboxamide:
Uniqueness
2-Methyl-indan-2-carboxylic acid hydrazide is unique due to the presence of both the methyl group and the hydrazide functional group. This combination imparts specific chemical reactivity and potential for diverse applications in research and industry. The compound’s structure allows for various modifications and derivatizations, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
1414959-02-6 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-methyl-1,3-dihydroindene-2-carbohydrazide |
InChI |
InChI=1S/C11H14N2O/c1-11(10(14)13-12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7,12H2,1H3,(H,13,14) |
InChI Key |
KFDLVHSISNLHEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


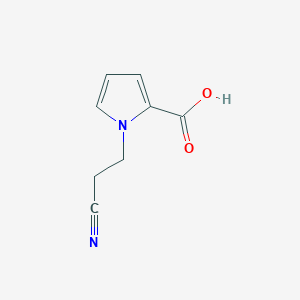
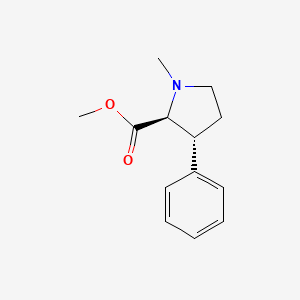
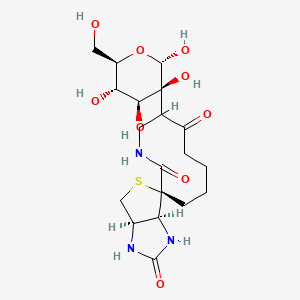
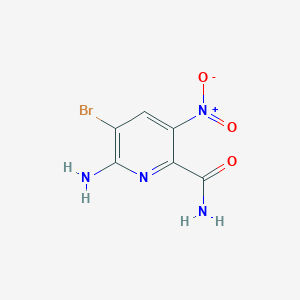
![6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
![Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B15205592.png)
![5-[3-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15205593.png)
![4,4'-Dibromo-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15205595.png)
